molecular formula C10H14ClN3O2 B1491115 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid CAS No. 2089715-45-5

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid

Cat. No.: B1491115
CAS No.: 2089715-45-5
M. Wt: 243.69 g/mol
InChI Key: XSHOUIZUKFZKLU-UHFFFAOYSA-N
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Description

2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core substituted with a chlorine atom at position 3 and a butanoic acid side chain at position 5.

Scientific Research Applications

Chemistry: : The compound serves as a crucial intermediate in the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: : It is explored for its potential as a bioactive agent, particularly in studying its interaction with cellular components and its effects on biological pathways.

Medicine: : There is significant interest in its potential therapeutic applications, including its role as a scaffold for developing new pharmaceuticals targeting specific biological pathways.

Industry: : The compound's diverse chemical properties make it valuable in industrial applications, such as the development of novel materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. Its heterocyclic structure enables it to bind to specific enzymes and receptors, modulating their activity. The presence of the chloro group and the carboxylic acid moiety can influence its binding affinity and specificity, making it a versatile tool for studying molecular interactions and pathways.

Similar Compounds

  • 2-(3-chloroimidazo[1,2-a]pyrazin-8-yl)acetic acid

  • 2-(3-chloro-6,7-dihydroimidazo[1,2-a]pyrazin-8(9H)-yl)propanoic acid

  • 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)valeric acid

Uniqueness: : Compared to its analogs, 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid boasts a distinctive combination of a chloro-substituted imidazo[1,2-a]pyrazine ring and a butanoic acid moiety. This structural uniqueness imparts specific chemical properties and reactivity patterns, enhancing its utility in research and industrial applications.

This article covers the essential aspects of this compound, highlighting its preparation, reactions, applications, and unique characteristics

Biological Activity

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid is a complex compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₀ClN₃O₂
  • Molecular Weight : Approximately 215.64 g/mol
  • Structural Features : The compound contains a chloro-substituted imidazo[1,2-a]pyrazine moiety linked to a butanoic acid group, which may enhance its solubility and bioavailability compared to other derivatives.

Antimalarial Properties

Research indicates that this compound exhibits significant antimalarial properties:

  • Efficacy : In vitro studies have demonstrated substantial efficacy against malaria parasites, with some derivatives achieving high rates of parasitemia reduction.
  • Mechanism Insights : The compound's mechanism appears to involve disruption of parasite metabolic functions, although detailed pathways remain to be elucidated.

Structural Comparisons and Similar Compounds

The following table summarizes compounds structurally related to this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
3-chloro-5,6-dihydroimidazo[1,2-a]pyrazinLacks butanoic acid groupPotentially different biological activity
2-(3-bromo-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acidBromine instead of chlorineMay exhibit varied reactivity
4-fluorophenyl derivativeFluorine substitutionDifferent electronic properties affecting activity

Study on Antimalarial Efficacy

A study focused on the antimalarial efficacy of imidazolopyrazine derivatives found that certain compounds exhibited promising results in reducing parasitemia levels significantly. Specific attention was given to the structure-activity relationship (SAR), revealing that modifications to the imidazo[1,2-a]pyrazine core could enhance biological activity .

Molecular Docking Studies

Molecular docking studies have indicated that this compound can effectively bind to various biological targets involved in disease processes. These insights provide a foundation for further exploration into its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Imidazo[1,2-a]pyrazine Core

Chlorine vs. Halogenated Substituents

  • Chlorine (Main Compound) : The 3-chloro substituent enhances electrophilicity and may improve target binding via hydrophobic or halogen-bonding interactions.
  • Fluorine Analogs: Compounds like 2-amino-1-(2-(4-fluorophenyl)-3-((4-fluorophenyl)amino)-8,8-dimethylimidazo[1,2-a]pyrazin-7-yl)ethanone (ganaplacide, CAS 1261113-96-5) show potent antimalarial activity (IC50 < 10 nM in some strains) . Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine .

Alkyl and Aromatic Substituents

  • Phenyl and Substituted Phenyl: Aromatic groups (e.g., 4-fluorophenyl in ) are linked to enhanced antiparasitic activity, as seen in GNF 179 (CAS 1261114-01-5), which has IC50 values in the nanomolar range against Plasmodium species .

Functional Group Modifications

Carboxylic Acid vs. Ethanone/Ester Groups

  • Butanoic Acid (Main Compound): The carboxylic acid group enhances solubility in aqueous media (logP ~1.5 estimated) but may limit blood-brain barrier penetration.
  • Ethanone Derivatives: Compounds like 2-amino-1-(3-(4-fluorophenylamino)-2-phenylimidazo[1,2-a]pyrazin-7-yl)ethanone () have higher lipophilicity (logP ~2.8), favoring membrane permeability but requiring prodrug strategies for oral bioavailability .
  • Ester and Amide Derivatives : tert-Butyl esters () are common synthetic intermediates, while amides (e.g., in ) are explored for improved stability.

Antimalarial Activity

  • Ganaplacide (CAS 1261113-96-5): A clinical candidate with sub-nanomolar IC50 against P. falciparum 3D7 and W2 strains, attributed to its 4-fluoroanilino and 4-fluorophenyl groups .
  • Compound 17 (): 2-Amino-1-(3-(4-fluorophenylamino)-2-(3-fluorophenyl)imidazo[1,2-a]pyrazin-7-yl)ethanone shows IC50 = 10 nM (3D7), highlighting the synergy of dual fluorine substituents .
  • Main Compound: While direct activity data are unavailable, its chlorine and carboxylic acid groups may confer unique binding interactions compared to ethanone-based analogs.

Molecular Properties

Compound Molecular Formula Molecular Weight logP* Water Solubility (mg/mL)*
Main Compound C12H16ClN3O2 285.73 ~1.5 ~5.2
Ganaplacide (CAS 1261113-96-5) C22H23F2N5O 411.45 ~2.9 ~0.3
Propanoic Acid Analog (CAS 1432678-01-7) C10H17N3O2·2HCl 296.18 ~0.8 ~12.1

*Estimated using QSPR models.

Properties

IUPAC Name

2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-2-7(10(15)16)13-3-4-14-8(11)5-12-9(14)6-13/h5,7H,2-4,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHOUIZUKFZKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCN2C(=NC=C2Cl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid
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2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid
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2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid

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